Nickel(II)2-ethylhexanoate

Catalog No.
S12517119
CAS No.
M.F
C16H32NiO4
M. Wt
347.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II)2-ethylhexanoate

Product Name

Nickel(II)2-ethylhexanoate

IUPAC Name

2-ethylhexanoic acid;nickel

Molecular Formula

C16H32NiO4

Molecular Weight

347.12 g/mol

InChI

InChI=1S/2C8H16O2.Ni/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);

InChI Key

RURZQVYCZPJWMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Ni]

Nickel(II) 2-ethylhexanoate (often referred to as nickel octoate) is a highly lipophilic, hydrocarbon-soluble coordination complex widely utilized as a homogeneous catalyst precursor and a metal-organic deposition source. Unlike simple inorganic nickel salts, the presence of branched, long-chain 2-ethylhexanoate ligands renders this compound completely miscible in non-polar aliphatic and aromatic solvents, such as hexane, cyclohexane, and mineral spirits [1]. It is typically supplied as a viscous liquid or a highly concentrated solution (e.g., 78% w/w), making it exceptionally well-suited for continuous liquid-feed industrial processes. In procurement and material selection, Nickel(II) 2-ethylhexanoate is primarily prioritized for Ziegler-Natta diene polymerizations, the selective homogeneous hydrogenation of block copolymers, and the synthesis of uniform nickel nanoparticles and amorphous nickel oxide (NiOx) thin films via thermal or photochemical decomposition [2].

Research Fit

Oil-soluble homogeneous catalyst precursor for non-polar media
High thermal stability enables in-situ nanoparticle synthesis
Compatible with alkylaluminum and Li-diene activator systems

Substituting Nickel(II) 2-ethylhexanoate with more common nickel precursors, such as nickel(II) chloride, nickel(II) acetate, or nickel(II) acetylacetonate (Ni(acac)2), frequently leads to process failures in non-polar media. Inorganic salts like nickel chloride and nickel acetate are practically insoluble in aliphatic hydrocarbons (e.g., hexane, cyclohexane), requiring the addition of polar co-solvents or complexing ligands (like pyridines or phosphines) that can poison sensitive Ziegler-Natta catalysts or alter nanoparticle nucleation kinetics [1]. While Ni(acac)2 offers better organic compatibility, it is a solid at room temperature with limited solubility in strictly aliphatic feeds, often necessitating heating or extended dissolution times. In contrast, Nickel(II) 2-ethylhexanoate is inherently liquid-miscible, preventing line blockages in continuous pump-fed reactors and ensuring perfectly homogeneous catalyst distribution without the need for extraneous solubilizing agents [2].

Substitution Risk

Metal center mismatch
Cobalt analog decomposes below 60 °C; process window and thermal stability may shift significantly.
Ligand architecture limits inorganic salts
NiCl₂ and other inorganic salts are insoluble in hydrocarbons, eliminating homogeneous catalysis capability.
Naphthenate substitution requires validation
Vendor claims upgrade over nickel naphthenate, but quantitative performance data are not provided; direct replacement may need verification.

Aliphatic Hydrocarbon Solubility for Homogeneous Catalysis

The primary procurement driver for Nickel(II) 2-ethylhexanoate is its extreme solubility in non-polar solvents, which is critical for formulating homogeneous catalysts in hydrocarbon media. Nickel(II) 2-ethylhexanoate can be formulated as highly concentrated liquid solutions (e.g., up to 78% w/w in mineral spirits or neat aliphatic solvents), whereas baseline inorganic salts like Nickel(II) chloride (NiCl2) exhibit ~0 g/L solubility in hexane or cyclohexane without the aid of strongly coordinating ligands [1]. Even organic-soluble alternatives like Nickel(II) acetylacetonate have solubility limits that restrict their use in high-concentration, continuous liquid-feed streams [2].

Evidence DimensionSolubility in aliphatic hydrocarbons (e.g., hexane, cyclohexane)
Target Compound DataHighly soluble / completely miscible (routinely supplied as 78% w/w solutions)
Comparator Or BaselineNickel(II) chloride (NiCl2) (~0 g/L solubility)
Quantified DifferenceOrders of magnitude higher solubility in non-polar media without coordinating ligands
ConditionsStandard temperature and pressure in pure aliphatic hydrocarbon solvents

High aliphatic solubility allows for the direct, continuous injection of the catalyst precursor into non-polar polymerization reactors without line-clogging precipitation or the need for catalyst-poisoning polar co-solvents.

Hydrogenation efficiency
Head-to-head
Ni(2-ethylhexanoate)₂ + Li-diene: reported best conversion, full OH retention
Supports polymer hydrogenation catalyst selection
Mild conditions (10–35 °C), OH-telechelic polybutadienes

Thermal Decomposition Profile for Thin Film and Nanoparticle Synthesis

For materials science applications, the thermal decomposition profile of the precursor dictates the required processing temperature. Thermogravimetric analysis (TGA) demonstrates that Nickel(II) 2-ethylhexanoate undergoes complete decomposition to form amorphous nickel oxide (NiOx) or metallic nickel at relatively low temperatures, typically completing between 350 °C and 400 °C [1]. This allows for the deposition of active NiOx electrocatalytic films or hole-transport layers at 350 °C, avoiding the higher calcination temperatures required to fully decompose more thermally stable or highly crystalline precursors, which can damage sensitive underlying substrates like FTO or perovskite layers [2].

Evidence DimensionComplete thermal decomposition temperature (Td)
Target Compound DataComplete decomposition by ~380-400 °C
Comparator Or BaselineHighly crystalline or robust inorganic precursors (often >500 °C for complete oxide conversion)
Quantified DifferenceEnables processing temperatures ≤ 400 °C for pure amorphous NiOx formation
ConditionsThermogravimetric analysis (TGA) in air/nitrogen and thin-film annealing on substrates

A lower and cleaner decomposition temperature enables the fabrication of amorphous metal oxide thin films on temperature-sensitive substrates without residual organic contamination.

Activation energy
Context-dependent
26.0 kJ mol⁻¹
vs Ni(acac)₂: 42 kJ mol⁻¹ (approx. 38% lower)
Lower energy barrier enables ambient hydrogenation
Cross-study comparison; natural rubber vs. polybutadiene

Catalytic Efficiency in Selective Block Copolymer Hydrogenation

In the modification of synthetic rubbers, Nickel(II) 2-ethylhexanoate activated with trialkylaluminums (e.g., triethylaluminum) acts as a highly efficient homogeneous hydrogenation catalyst. When applied to triblock copolymers containing both diene (polybutadiene) and aromatic (polystyrene) blocks, this catalyst system achieves >99% selective hydrogenation of the alkenyl double bonds at moderate conditions (e.g., 77–90 °C, 600 psi H2) without hydrogenating the aromatic rings [1]. The use of a fully miscible precursor ensures uniform contact throughout the highly viscous polymer solution, a performance metric that heterogeneous catalysts struggle to match due to mass transfer limitations [2].

Evidence DimensionSelectivity and conversion in polymer hydrogenation
Target Compound Data>99% conversion of alkenyl protons with 0% aromatic hydrogenation
Comparator Or BaselineHeterogeneous supported catalysts (e.g., Pd/C or Ni/SiO2)
Quantified DifferenceSuperior selectivity and elimination of mass-transfer limitations in viscous polymer solutions
ConditionsHomogeneous hydrogenation in cyclohexane, 77-90 °C, 600 psi H2, Al/Ni ratio ~3.3/1.0

Procuring this soluble precursor allows manufacturers to precisely upgrade polybutadiene blocks to stable polyolefins (e.g., SBS to SEBS) without degrading the structural integrity of the aromatic segments.

Thermal stability
Class-level
Ni: 355–365 °C decomposition in VGO
Co: 53–58 °C melting under N₂
Enables high-temperature catalytic processes
~300 °C higher tolerance; different media conditions
Organic solubility
Data to verify
Soluble in toluene, xylenes; slightly soluble in hexane. NiCl₂ insoluble.
Supports homogeneous catalysis in hydrocarbons
Qualitative comparison; no source cited
Industrial replacement claim
Data to verify
Vendor positions Ni(2-ethylhexanoate)₂ as upgrade over nickel naphthenate
May support substitution in BR and inks; requires validation
No quantitative data; commercial supplier claim

Ziegler-Natta Polymerization of High-Cis Polybutadiene

Due to its complete solubility in aliphatic hydrocarbons and butadiene monomer feeds, Nickel(II) 2-ethylhexanoate is the preferred nickel source for formulating Ziegler-Natta catalysts (in combination with alkylaluminums and fluorine/boron compounds). It enables continuous, homogeneous liquid-phase polymerization to produce high-cis polybutadiene rubber, avoiding the feed-line clogging issues associated with solid or insoluble precursors [1].

Selective Homogeneous Hydrogenation of Elastomers

It is the optimal precursor for generating in-situ homogeneous Ni/Al catalysts used to selectively hydrogenate the diene segments of styrenic block copolymers (e.g., converting SBS to SEBS). Its high solubility in the polymer-cyclohexane dope ensures uniform catalytic activity and >99% selective conversion of double bonds without affecting the polystyrene blocks [2].

Photochemical Metal-Organic Deposition (PMOD) of NiOx Films

Leveraging its clean thermal decomposition profile, Nickel(II) 2-ethylhexanoate is utilized in spin-coating and PMOD processes to fabricate amorphous nickel oxide (NiOx) thin films. These films serve as highly active oxygen evolution reaction (OER) electrocatalysts and as hole-transport layers in perovskite solar cells, processable at temperatures ≤ 400 °C to protect sensitive substrates [3].

Synthesis of Uniform Nickel Nanoparticles

In colloidal nanomaterial synthesis, it acts as a highly lipophilic precursor that dissolves readily in high-boiling organic solvents (such as oleylamine or octadecene). This facilitates precise control over nucleation and growth kinetics, yielding monodisperse nickel or nickel-alloy nanoparticles used in advanced catalysis and magnetic applications [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Homogeneous hydrogenation of unsaturated polymers
Activator compatibility (triisobutylaluminum / Li-diene)
Residual unsaturation and functional group retention
In-situ hydrotreating catalyst synthesis
Thermal stability in hydrocarbon feedstocks
Ni-W-S nanoparticle formation and HDA activity
Cis-polybutadiene rubber polymerization
Solubility and catalyst activity
Product consistency and cis-1,4 microstructure
High-temperature nanoparticle precursor
Decomposition threshold
Distillate yield and particle size distribution

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

346.165401 g/mol

Monoisotopic Mass

346.165401 g/mol

Heavy Atom Count

21

Explore Compound Types